molecular formula C21H20BrN3O3S B11084844 ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate

ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11084844
M. Wt: 474.4 g/mol
InChI Key: OYYYAHKFZPKNKN-UHFFFAOYSA-N
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Description

Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole moiety, followed by its attachment to the indole structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as tetrabutylammonium iodide (n-Bu4NI) and potassium carbonate (K2CO3) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanylmethyl)-6-bromo-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C21H20BrN3O3S/c1-4-28-20(26)19-12-9-18(27-3)13(22)10-16(12)25(2)17(19)11-29-21-23-14-7-5-6-8-15(14)24-21/h5-10H,4,11H2,1-3H3,(H,23,24)

InChI Key

OYYYAHKFZPKNKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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